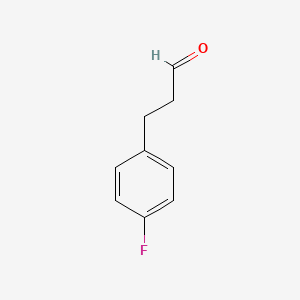

3-(4-Fluorophenyl)propanal

Description

3-(4-Fluorophenyl)propanal (CAS: 63416-70-6) is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol. Structurally, it consists of a propanal chain attached to a 4-fluorophenyl group at the third carbon position. This compound is synthesized via oxidation of 3-(4-fluorophenyl)propanol using Pyridinium Chlorochromate (PCC), yielding a 73% efficiency . Its structure is confirmed by NMR spectroscopy, with characteristic signals at δ 9.77 (t, J = 1.2 Hz, 1H, aldehyde proton) and aromatic protons at δ 7.13–6.91 .

This compound serves as a key intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(4-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXPSIARJQTDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436606 | |

| Record name | 3-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63416-70-6 | |

| Record name | 3-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluorophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propanal in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 3-(4-fluorophenyl)propanoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-(4-fluorophenyl)propanol, which is then oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while automated systems ensure precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-(4-fluorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound to 3-(4-fluorophenyl)propanol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-(4-Fluorophenyl)propanoic acid.

Reduction: 3-(4-Fluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)propanal has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)propanal depends on its specific application. In pharmaceuticals, it may act by binding to and modulating the activity of target receptors or enzymes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-fluorophenyl)propanal with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Key Comparisons

Substituent Position and Electronic Effects

- Fluorine (para vs. ortho) : The para-F in this compound provides strong electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. In contrast, the ortho-F in 3-(2-fluorophenyl)propanal introduces steric hindrance, reducing reaction rates in bulky environments .

- Trifluoromethyl (CF₃) : The meta-CF₃ group in 3-(3-trifluoromethylphenyl)propanal offers greater lipophilicity and metabolic stability compared to para-F, making it favorable for agrochemical applications .

Synthesis Methods

- Oxidation vs. Reductive Alkylation : While this compound is synthesized via PCC oxidation , the trifluoromethyl analog employs reductive alkylation with aldehyde bisulfite adducts, achieving higher sustainability .

- Chlorination : 2-Chloro-3-(4-fluorophenyl)propanal is synthesized via chlorination routes, leveraging chlorine’s electrophilicity for further functionalization .

Biological and Chemical Applications Pharmaceuticals: The hydroxylated analog, 3-(4-hydroxyphenyl)propanal, is a precursor to ezetimibe, a cholesterol-lowering drug . The hydroxypropanoic acid derivative may act as a metabolite or prodrug . Antioxidants: 3-(3-methoxyphenyl)propanal, isolated from red algae, exhibits radical-scavenging activity due to the electron-donating methoxy group . Agrochemicals: Fluorophenyl derivatives, including this compound, show promise as enzyme inhibitors in pest control .

Physical Properties

- Solubility : Hydroxyl and methoxy substituents enhance water solubility (e.g., 3-(4-hydroxyphenyl)propanal), whereas fluorine and chlorine reduce polarity, favoring organic solvents.

- Reactivity : Chlorine in 2-chloro-3-(4-fluorophenyl)propanal increases electrophilicity at the aldehyde group, facilitating nucleophilic additions .

Research Findings

- Structural Activity Relationships (SAR): The para-fluorine in this compound optimizes binding to enzymes like alanyl aminopeptidases, as seen in inhibitory studies .

- Sustainability : The trifluoromethyl analog’s synthesis reduces waste generation by 30% compared to traditional methods, aligning with green chemistry principles .

- Biological Potency: In silico studies highlight this compound derivatives as potent Anopheles gambiae inhibitors, with binding energies of -8.7 to -9.0 kcal/mol .

Biological Activity

3-(4-Fluorophenyl)propanal, a compound with the molecular formula CHFO, has garnered attention in various fields of scientific research due to its unique biological properties and potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related studies.

- Molecular Weight : 150.16 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 278.9 ± 15.0 °C

- Melting Point : 86-91 °C

The biological activity of this compound is influenced by the presence of the fluorine atom, which enhances its binding affinity to various biological targets, including receptors and enzymes. The compound may exert its effects through:

- Receptor Modulation : It can bind to specific receptors in the brain, potentially influencing neurotransmitter pathways, particularly those involving dopamine.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as neurological disorders.

Biological Applications

This compound is primarily utilized in the following areas:

- Pharmaceutical Development : As an intermediate in synthesizing complex organic molecules, it is particularly relevant in drug discovery targeting neurological conditions.

- Material Science : Its unique properties allow for applications in creating polymers with enhanced characteristics.

- Biological Studies : Researchers utilize this compound to understand the impact of fluorine substitution on molecular interactions and biological activity.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on dopamine transporters (DAT). The compound exhibited significant inhibition of DAT, suggesting potential use in treating psychostimulant abuse by modulating dopamine levels .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing phosphonic acid analogues containing fluorinated phenyl groups, including this compound. These compounds demonstrated varying degrees of inhibitory activity against specific biological targets, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)propanal | Similar structure with chlorine | Moderate receptor affinity |

| 3-(4-Bromophenyl)propanal | Similar structure with bromine | Lower binding affinity compared to fluorine |

| 3-(4-Methylphenyl)propanal | Similar structure with methyl | Increased lipophilicity affecting absorption |

The presence of fluorine in this compound gives it distinct electronic properties that enhance its reactivity and biological activity compared to its chlorinated or brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.